molecular formula C24H22NOP B14641487 2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- CAS No. 52035-11-7

2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]-

Cat. No.: B14641487
CAS No.: 52035-11-7
M. Wt: 371.4 g/mol
InChI Key: VHWAJFNCRKJIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- is an organic compound that features a cyclohexenone core with a triphenylphosphoranylidene amino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- typically involves the reaction of cyclohexenone with triphenylphosphine and an appropriate amine. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler compound with a similar cyclohexenone core but lacking the triphenylphosphoranylidene amino group.

    Triphenylphosphine: A related compound that shares the triphenylphosphine moiety but lacks the cyclohexenone core.

    2-Cyclohexen-1-one, 3-methyl-: A similar compound with a methyl group instead of the triphenylphosphoranylidene amino group.

Uniqueness

2-Cyclohexen-1-one, 3-[(triphenylphosphoranylidene)amino]- is unique due to the presence of both the cyclohexenone core and the triphenylphosphoranylidene amino group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

52035-11-7

Molecular Formula

C24H22NOP

Molecular Weight

371.4 g/mol

IUPAC Name

3-[(triphenyl-λ5-phosphanylidene)amino]cyclohex-2-en-1-one

InChI

InChI=1S/C24H22NOP/c26-21-12-10-11-20(19-21)25-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24/h1-9,13-19H,10-12H2

InChI Key

VHWAJFNCRKJIRD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC(=O)C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.